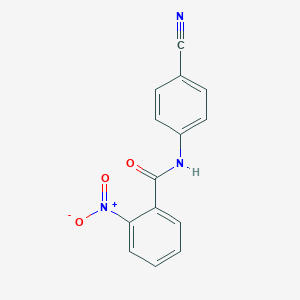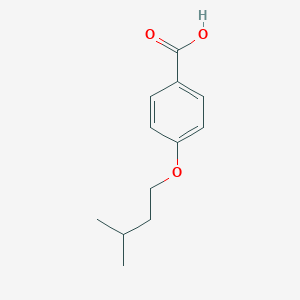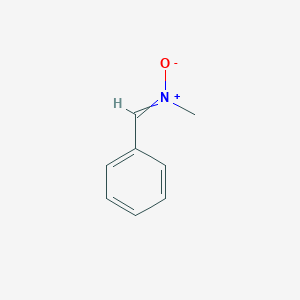
Methanamine, N-(phenylmethylene)-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methanamine, N-(phenylmethylene)-, N-oxide” is a chemical compound with the molecular formula C8H9NO . It is also known by other names such as Nitrone, N-methyl-α-phenyl-, α-Phenyl-N-methylnitrone, C-Phenyl-N-methylnitrone, N-Benzylidenemethylamine N-oxide, N-Methyl-α-phenylnitrone, N-Methyl-C-phenylnitrone, N-Methylphenylnitrone, Methylamine, N-benzylidene-, N-oxide, and Benzylidenemethylamine N-oxide .
Molecular Structure Analysis
The molecular structure of “Methanamine, N-(phenylmethylene)-, N-oxide” can be represented by the IUPAC Standard InChI: InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Methanamine, N-(phenylmethylene)-, N-oxide” has a molecular weight of 135.16 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 135.068413911 g/mol . It has a topological polar surface area of 28.8 Ų and a heavy atom count of 10 . It has a formal charge of 0 and a complexity of 125 .Applications De Recherche Scientifique
Cycloaddition Reactions in Organic Synthesis
“N-methyl-1-phenylmethanimine oxide” plays a significant role in [3+2] cycloaddition reactions, which are pivotal in the synthesis of five-membered heterocycles . These reactions are essential for creating complex organic molecules that can be used in pharmaceuticals and agrochemicals. The compound’s zwitter-ionic nature allows it to participate in these reactions with high energy barriers, making it a valuable reagent for synthesizing biologically active molecules.
Molecular Electron Density Theory (MEDT) Studies
The compound is used in MEDT to analyze the mechanism and regioselectivity of cycloaddition reactions . By studying the electron localization function (ELF), researchers can predict the outcomes of these reactions, which is crucial for designing drugs with specific biological activities.
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
In the field of quantum chemistry, “N-methyl-1-phenylmethanimine oxide” is utilized to calculate transition states and reaction pathways using QTAIM parameters . This analysis helps in understanding the electronic structure of molecules and their chemical properties, which is beneficial for material science and nanotechnology research.
Bonding Evolution Theory (BET) Applications
The compound’s utility extends to BET, where it helps in examining the topological changes at the transition states of chemical reactions . This theory provides insights into the stepwise formation of chemical bonds, aiding in the development of new synthetic methodologies.
Reference Standards for Pharmaceutical Testing
“Methanamine, N-(phenylmethylene)-, N-oxide” is available as a high-quality reference standard for pharmaceutical testing . It ensures the accuracy and reliability of analytical methods used in the quality control of medicinal products.
Mass Spectrometry
The mass spectrum of “Methanamine, N-(phenylmethylene)-, N-oxide” is documented in the NIST Chemistry WebBook, which is used to identify and quantify this compound in various samples . This application is crucial for forensic analysis and environmental monitoring.
Gas Phase Ion Energetics
Research involving gas phase ion energetics utilizes this compound to study ionization processes and energy transfer . Such studies are important for understanding atmospheric chemistry and designing mass spectrometers.
Heterocyclic Compound Synthesis
Lastly, “N-methyl-1-phenylmethanimine oxide” is integral to the synthesis of heterocyclic compounds, which are the backbone of many drugs and agrochemicals . Its involvement in cycloaddition reactions facilitates the creation of diverse heterocyclic structures, expanding the possibilities in medicinal chemistry.
Mécanisme D'action
Target of Action
The primary target of N-methyl-1-phenylmethanimine oxide is the electrophilic nitrone . The compound interacts with this target through a process known as [3 + 2] cycloaddition (32CA) reactions .
Mode of Action
N-methyl-1-phenylmethanimine oxide, being a zwitter-ionic compound, participates in zw-type 32CA reactions . This process involves suitable electrophilic-nucleophilic interactions that overcome a high energy barrier . The global electronic flux from the strong nucleophilic bicyclopropylidene to the electrophilic nitrone is a key part of this interaction .
Biochemical Pathways
The compound affects the [3 + 2] cycloaddition (32CA) reactions pathway . This pathway is crucial for the synthesis of 5-membered heterocycles , which play a vital role in the synthesis of biological molecules .
Result of Action
The result of the compound’s action is the formation of cycloadducts . Notably, no new covalent bonds are generated at the transition states (TSs), and the mechanism is one-step and kinetically controlled with low asynchronicity in bond formation .
Action Environment
The environment can influence the action, efficacy, and stability of N-methyl-1-phenylmethanimine oxide. For instance, the Gibbs free energy of the 32CA reaction in the gas phase is -9.88 and -15.01 kcal.mol-1 for exo and endo path, respectively . This suggests that the compound’s action may be influenced by factors such as temperature and pressure.
Propriétés
IUPAC Name |
N-methyl-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBBQCAQAJLKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine, N-(phenylmethylene)-, N-oxide | |
Q & A
Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?
A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


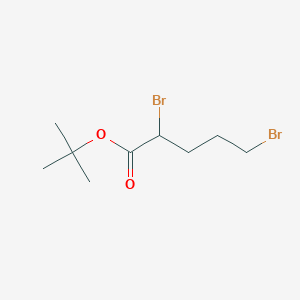
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
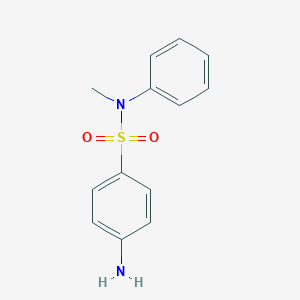
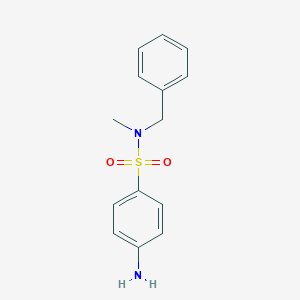

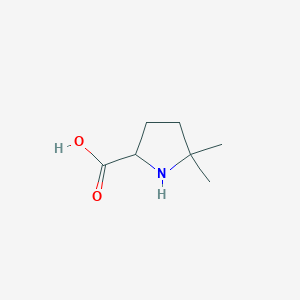
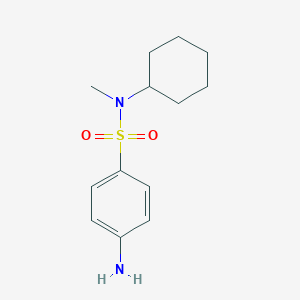
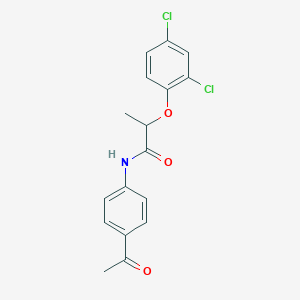
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
